Comparative Polypharmacology: Number of Covalent Kinase Targets
SM1-71 covalently inhibits 23 kinases, a property not shared by standard selective TAK1 or SRC inhibitors. The table below contrasts SM1-71's multi-targeted profile against single- or dual-targeted inhibitors, highlighting its unique utility as a kinome-wide probe [1].
| Evidence Dimension | Number of Covalently Inhibited Kinases |
|---|---|
| Target Compound Data | 23 |
| Comparator Or Baseline | Takinib (selective TAK1 inhibitor): 1 (primary target TAK1); NG25 (dual TAK1/MAP4K2 inhibitor): 2 (primary targets) |
| Quantified Difference | >10-fold more targets than selective inhibitors; at least 9 targets are covalently engaged by SM1-71 that were previously not known to be targetable by any covalent inhibitor [1]. |
| Conditions | Kinobeads and chemoproteomics assays (in vitro) |
Why This Matters
Procuring SM1-71 is essential for researchers aiming to identify complex signaling vulnerabilities where the simultaneous inhibition of a broad kinase network is required, a scenario not achievable with selective chemical probes [2].
- [1] Rao S, et al. Leveraging Compound Promiscuity to Identify Targetable Cysteines within the Kinome. Cell Chem Biol. 2019;26(6):818-829.e9. PMID: 30982749. View Source
- [2] Rao S, et al. A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. J Biol Chem. 2019;294(21):8664-8673. PMID: 30982749. View Source
